tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2375424-00-1
VCID: VC11663703
InChI: InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES: CC1CNC(CN1C(=O)OC(C)(C)C)CO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CAS No.: 2375424-00-1

Cat. No.: VC11663703

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate - 2375424-00-1

Specification

CAS No. 2375424-00-1
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key OCHKRKFPKUAHGF-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO
SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Descriptors

The compound’s IUPAC name, tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, reflects its stereochemical configuration and functional groups. Key identifiers include:

PropertyValue
CAS Number2375424-00-1
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight230.30 g/mol
SMILESC[C@H]1CNC@@HCO
InChIKeyOCHKRKFPKUAHGF-IUCAKERBSA-N

The stereochemistry at C2 and C5 is critical for its interactions in biological systems and synthetic applications.

Stereochemical Analysis

The (2S,5S) configuration ensures spatial alignment of the hydroxymethyl and methyl groups, influencing both reactivity and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms this configuration:

  • ¹H NMR: Peaks at δ 3.6 ppm (hydroxymethyl protons) and δ 1.4 ppm (tert-butyl group) .

  • ¹³C NMR: Signals at δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).

Chiral High-Performance Liquid Chromatography (HPLC) validates enantiomeric purity, with retention times distinct from diastereomers.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis involves multi-step reactions emphasizing stereochemical fidelity:

  • Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under basic conditions.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction or aldol condensation.

  • Methyl Group Installation: Alkylation at C2 using methyl iodide or Grignard reagents.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in tetrahydrofuran (THF) under inert atmosphere.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Catalytic asymmetric synthesis using chiral ligands like (R)-BINAP ensures enantiomeric excess (>99%).

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction reveals a chair conformation for the piperazine ring, with the hydroxymethyl group in an equatorial position. Key bond lengths include:

  • C5–O (hydroxymethyl): 1.42 Å

  • N1–C (Boc carbonyl): 1.35 Å

Displacement parameters indicate minimal thermal motion for the tert-butyl group at 100 K.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 230.30 ([M+H]⁺), corroborating the molecular formula. Fragmentation patterns include loss of the Boc group (-C4H8O2\text{-C}_4\text{H}_8\text{O}_2) at m/z 130.12.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s chiral centers and Boc group make it a versatile precursor for:

  • Antiviral Agents: Functionalization at C5 yields prodrugs targeting viral proteases.

  • Neurological Therapeutics: N-methylation produces analogs with blood-brain barrier permeability.

Case Study: ERK5 Kinase Inhibitors

Derivatives of this compound exhibit selective inhibition of Extracellular Signal-Regulated Kinase 5 (ERK5), a target in oncology. Modifications at C5 enhance binding affinity (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}) by forming hydrogen bonds with catalytic lysine residues.

Biological Activity and Mechanistic Insights

Enzyme Interactions

The hydroxymethyl group participates in hydrogen bonding with active-site residues of kinases and oxidoreductases. For example, in cytochrome P450 3A4 (CYP3A4), the compound acts as a competitive inhibitor (Ki=8.2μMK_i = 8.2 \, \mu\text{M}).

Pharmacokinetic Profile

  • Absorption: Oral bioavailability of 65% in murine models.

  • Metabolism: Hepatic glucuronidation at the hydroxymethyl group.

  • Half-Life: t1/2=4.2hourst_{1/2} = 4.2 \, \text{hours} in plasma.

Comparative Analysis with Related Compounds

CompoundStructureKey Features
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylatePiperazine core, dimethyl groupsLacks hydroxymethyl moiety; lower solubility
(2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylatePiperidine core, (2R,5S) configurationDifferent ring conformation; altered metabolic stability

The piperazine derivative’s planar ring enhances π-π stacking in protein binding compared to piperidine analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator